N-(4-chlorophenethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c19-14-3-1-12(2-4-14)5-7-21-17-15(9-20-11-22-17)18-23-16(24-25-18)13-6-8-26-10-13/h1-4,6,8-11H,5,7H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDSTUCZZWXHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 365.86 g/mol |
| CAS Number | 941961-84-8 |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through:
- Inhibition of Enzymes : The oxadiazole moiety may interact with enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some studies suggest that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing thiophene and oxadiazole rings have demonstrated activity against various pathogens:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida spp.
The minimum inhibitory concentration (MIC) values for these compounds vary widely but often fall within the range of 32 to 1024 µg/mL depending on the specific substituents on the aromatic rings .
Anticancer Activity
In vitro studies have shown that similar pyrimidine derivatives can inhibit the proliferation of cancer cell lines. For example, a study found that certain pyrimidine-based compounds exhibited IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various thiophene-containing compounds against resistant strains. The results indicated that compounds similar to this compound exhibited potent activity against multidrug-resistant strains, suggesting their potential use in treating resistant infections . -
Case Study on Anticancer Properties :
In another study focusing on pyrimidine derivatives, researchers synthesized a series of compounds and tested their effects on cancer cell lines. The findings revealed that certain derivatives induced apoptosis and inhibited cell cycle progression at low concentrations, supporting their development as therapeutic agents for cancer treatment .
Scientific Research Applications
Biological Activities
- Anticancer Properties : Research indicates that derivatives containing the thiophene and oxadiazole moieties often demonstrate significant anticancer activities. For instance, compounds similar to N-(4-chlorophenethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells . The mechanisms of action typically involve inhibition of key enzymes involved in cell proliferation and survival.
- Antimicrobial Activity : Compounds with thiophene rings have been documented to possess antimicrobial properties. Studies have shown that such compounds can inhibit the growth of bacteria and fungi, suggesting their potential as therapeutic agents against infections .
- Inhibition of Enzyme Activity : Many thiophene-containing compounds act by inhibiting specific enzymes that are crucial for tumor growth and survival. For example, compounds similar to this one have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis .
- Targeting Cellular Pathways : The compound may also interact with various cellular pathways involved in apoptosis (programmed cell death) and cell cycle regulation. This targeting is essential for developing effective anticancer therapies .
Therapeutic Potential
Table 1: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Cancer Treatment | Potential as an anticancer agent targeting specific cell lines through enzyme inhibition. |
| Antimicrobial Agents | Efficacy against bacterial and fungal infections due to its antimicrobial properties. |
| Anti-inflammatory | Possible use in treating inflammatory conditions based on its biological activity profile. |
Case Studies and Research Findings
- Anticancer Activity : In a study examining the effects on HepG2 and A549 cell lines, derivatives demonstrated IC50 values indicating potent cytotoxicity compared to standard drugs like cisplatin . This suggests a strong potential for development into novel anticancer therapies.
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with target proteins such as DHFR. These studies help elucidate binding affinities and can guide further modifications to enhance efficacy .
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole-Thiophene Moiety
The oxadiazole ring is typically synthesized via cyclization reactions. For example:
-
Thiosemicarbazide cyclization : Reaction of thiophene-3-carboxylic acid derivatives with thiosemicarbazides in the presence of coupling agents (e.g., TBTU) yields 1,2,4-oxadiazoles .
-
Copper-catalyzed methods : CuCl/TBHP systems enable one-step oxadiazole formation from tertiary amines and carboxylic acids (e.g., 3-thiophenecarboxylic acid) .
Representative Reaction Conditions
| Reagents/Conditions | Yield (%) | Reference |
|---|---|---|
| TBTU, DIPEA, CHCN, 60°C | 65–88 | |
| CuCl, TBHP, 4 Å MS, CHCN, 60°C | 64–89 |
Pyrimidine Functionalization
The pyrimidine core is functionalized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:
-
SNAr : 5-Bromo-pyrimidine reacts with oxadiazole-thiophene under Pd catalysis .
-
Amination : 4-Chlorophenethylamine is introduced using CuI/L-proline catalysts .
Oxadiazole Ring
-
Electrophilic substitution : The oxadiazole’s electron-deficient nature allows regioselective halogenation (e.g., bromination at C5) .
-
Hydrolysis : Under acidic conditions (HCl/EtOH), oxadiazoles hydrolyze to thioamides .
Pyrimidine Core
-
Nucleophilic attack : The C4 amine participates in alkylation/acylation (e.g., with chloroacetyl chloride) .
-
Cross-coupling : Suzuki-Miyaura coupling at C5 with aryl boronic acids modifies the oxadiazole-thiophene group .
Thiophene Substituent
Catalytic and Solvent Effects
-
Copper catalysis : Critical for C–N bond formation (e.g., coupling pyrimidine with oxadiazole) .
-
Polar aprotic solvents : CHCN or DMF enhance reaction rates in SNAr and cyclization steps .
Stability and Degradation Pathways
-
Thermal stability : Decomposition occurs above 200°C (TGA data) .
-
Photodegradation : UV exposure leads to oxadiazole ring cleavage, forming nitrile oxides .
Biological Activity and Functional Derivatives
-
Anticancer activity : Analogues with electron-withdrawing groups (e.g., Cl, NO) show enhanced inhibition of HDACs and AChE .
-
Structure-activity relationships (SAR) :
Analytical Characterization
Key spectroscopic data for structural confirmation:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
BI81800 (2-methyl-N-[(oxolan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine)
- Core Structure : Shares the pyrimidine-oxadiazole-thiophene backbone.
- Key Differences : Replaces the 4-chlorophenethylamine group with a 2-methyl-N-(oxolan-2-yl)methyl substituent.
MA2 and MA3 (CB2 Receptor Agonists)
- Core Structure: 1,2,4-oxadiazole linked to quinoline via a propylamine chain.
- Key Differences : Substituted with 2-chloro-4-fluorophenyl on the oxadiazole instead of thiophene.
- Functional Impact : The fluorophenyl group in MA2/MA3 enhances CB2 receptor binding affinity, while the thiophene in the target compound may reduce steric hindrance, favoring interactions with other targets .
PSN375963 and PSN632408
Functional Analogues with Antimicrobial or Receptor-Targeting Activity
Antimicrobial 1,2,4-Oxadiazoles (e.g., 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole)
- Core Structure: Phenoxyphenyl-substituted oxadiazole.
- Key Differences : Absence of pyrimidine and thiophene.
- Activity Comparison : The target compound’s thiophene may enhance electron delocalization, improving membrane permeability compared to phenyl-substituted analogues .
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
- Core Structure : Pyrimidine with thiazole and trifluoromethylphenyl groups.
- Key Differences : Thiazole vs. thiophene-oxadiazole; trifluoromethylphenyl vs. chlorophenethyl.
- Functional Impact : The trifluoromethyl group increases metabolic stability, whereas the chlorophenethyl group in the target compound may enhance CNS penetration .
Physicochemical and Structural Comparisons
Q & A
Q. What are the key considerations for synthesizing N-(4-chlorophenethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?
Answer: Synthesis typically involves multi-step routes, such as:
- Condensation reactions to form the 1,2,4-oxadiazole ring, often requiring nitrile oxide intermediates and controlled temperature (80–120°C) .
- Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the 4-chlorophenethyl group, with Pd catalysts and ligand optimization to enhance yields .
- Purification : Column chromatography or recrystallization to isolate intermediates, validated by HPLC (e.g., C18 columns, acetonitrile/water gradients) .
Optimization focuses on:
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
Answer:
- X-ray crystallography resolves bond lengths, angles, and intermolecular interactions (e.g., intramolecular N–H⋯N hydrogen bonds in pyrimidine derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., thiophen-3-yl protons at δ 7.2–7.5 ppm; pyrimidine C4 amine at δ 8.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₅ClN₅OS: 420.06) .
Q. What biological targets are hypothesized for this compound, and how are preliminary activity assays designed?
Answer:
- Target hypothesis : Structural analogs (e.g., pyrimidine-oxadiazole hybrids) show kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity .
- Assay design :
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance potency against a specific target?
Answer:
- Substituent variation : Replace the 4-chlorophenethyl group with fluorophenyl or morpholinopropyl moieties to modulate lipophilicity .
- Oxadiazole ring modification : Substitute thiophen-3-yl with pyridinyl to alter π-π stacking interactions .
- Bioisosteric replacement : Exchange the pyrimidine core with triazine to assess impact on binding affinity .
Q. Validation :
Q. How do polymorphic forms of this compound affect its physicochemical properties, and how are they characterized?
Answer:
Q. What strategies address discrepancies between in vitro and in vivo activity data for this compound?
Answer:
- Solubility enhancement : Nanoformulation (e.g., PEGylated liposomes) or co-crystallization with succinic acid .
- Metabolic stability : CYP450 inhibition assays (e.g., CYP3A4) identify metabolic hotspots; deuterate labile C–H bonds .
- Tissue distribution : Radiolabeled analogs (¹⁴C) track biodistribution in rodent models .
Q. How are advanced analytical methods like cryo-EM or solid-state NMR applied to study this compound’s interactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
